![molecular formula C20H18BrNO3 B3530378 2-(6-bromo-2-methoxy-1-naphthyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3530378.png)
2-(6-bromo-2-methoxy-1-naphthyl)-N-(4-methoxyphenyl)acetamide
Übersicht
Beschreibung
2-(6-bromo-2-methoxy-1-naphthyl)-N-(4-methoxyphenyl)acetamide, also known as BMS-986165, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases such as psoriasis and psoriatic arthritis. It was discovered by Bristol-Myers Squibb and is currently in clinical trials.
Wirkmechanismus
2-(6-bromo-2-methoxy-1-naphthyl)-N-(4-methoxyphenyl)acetamide works by inhibiting a protein called TYK2, which is involved in the signaling pathway of several cytokines that play a role in autoimmune diseases. By inhibiting TYK2, 2-(6-bromo-2-methoxy-1-naphthyl)-N-(4-methoxyphenyl)acetamide reduces the production of these cytokines and thereby reduces inflammation.
Biochemical and physiological effects:
Studies have shown that 2-(6-bromo-2-methoxy-1-naphthyl)-N-(4-methoxyphenyl)acetamide is effective in reducing the symptoms of psoriasis and psoriatic arthritis, including skin lesions and joint pain. It has also been shown to reduce the levels of several cytokines that are involved in the pathogenesis of these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(6-bromo-2-methoxy-1-naphthyl)-N-(4-methoxyphenyl)acetamide is that it is a small molecule inhibitor, which makes it easier to synthesize and study than larger protein inhibitors. However, its specificity for TYK2 may limit its use in studying other signaling pathways. Additionally, its efficacy and safety in humans will need to be further evaluated in clinical trials.
Zukünftige Richtungen
There are several potential future directions for research on 2-(6-bromo-2-methoxy-1-naphthyl)-N-(4-methoxyphenyl)acetamide. These include:
1. Further studies on its efficacy and safety in larger clinical trials, including studies in other autoimmune diseases.
2. Studies on its mechanism of action and its effects on other signaling pathways.
3. Development of new formulations or delivery methods to improve its pharmacokinetics and bioavailability.
4. Studies on its potential use in combination with other drugs for the treatment of autoimmune diseases.
5. Development of biomarkers to predict patient response to 2-(6-bromo-2-methoxy-1-naphthyl)-N-(4-methoxyphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(6-bromo-2-methoxy-1-naphthyl)-N-(4-methoxyphenyl)acetamide has been the subject of several scientific studies, including preclinical and clinical trials. These studies have focused on its efficacy in the treatment of autoimmune diseases such as psoriasis and psoriatic arthritis, as well as its safety and tolerability.
Eigenschaften
IUPAC Name |
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methoxyphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO3/c1-24-16-7-5-15(6-8-16)22-20(23)12-18-17-9-4-14(21)11-13(17)3-10-19(18)25-2/h3-11H,12H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZDMOIJIGKOSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=C(C=CC3=C2C=CC(=C3)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.